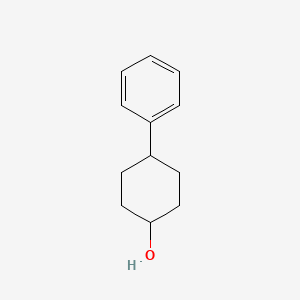

4-Phenylcyclohexanol

Description

Chemical Identity

4-Phenylcyclohexanol (B47007) is identified by its chemical structure, molecular formula, and various registry numbers. Its fundamental properties are crucial for its use in chemical synthesis and material science.

| Identifier | Value | Reference |

| IUPAC Name | 4-phenylcyclohexan-1-ol | nih.gov |

| Molecular Formula | C₁₂H₁₆O | smolecule.comnih.govchemsrc.com |

| Molecular Weight | 176.26 g/mol | smolecule.comnih.govjnc-corp.co.jp |

| CAS Number | 5437-46-7 (unspecified isomers) | smolecule.comnih.govchemsrc.com |

| 5769-13-1 (trans isomer) | nih.govjnc-corp.co.jpchemsrc.com |

Physicochemical Properties

The physical and chemical properties of this compound can vary, largely depending on the specific isomer. The trans isomer generally has a higher melting point than the cis isomer. lookchem.com

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder/solid | jnc-corp.co.jpchemicalbook.com |

| Melting Point | 116-118 °C | chemsrc.com |

| 117.2-118.5 °C (Isomer I, likely trans) | lookchem.com | |

| 76-77 °C (Isomer II, likely cis) | lookchem.com | |

| 119 °C (trans isomer) | jnc-corp.co.jp | |

| Boiling Point | 295.8 °C at 760 mmHg | chemsrc.comchemsrc.com |

| Density | ~1.1 g/cm³ | chemsrc.com |

| Flash Point | 113.3 °C | chemsrc.comchemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

4-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVUSIMLVPJXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969470, DTXSID201311111 | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5437-46-7, 5769-13-1, 7335-12-8 | |

| Record name | 4-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Phenylcyclohexanol and Its Derivatives

Stereoselective and Enantioselective Synthesis

Stereoselective and enantioselective synthetic routes are paramount in modern organic chemistry for obtaining pure stereoisomers of chiral molecules like 4-phenylcyclohexanol (B47007). These methods address the challenge of controlling the three-dimensional arrangement of atoms, which is often critical for the biological activity or material properties of the compound.

Reduction of 4-Phenylcyclohexanone (B41837): Stereochemical Control

The reduction of the prochiral ketone, 4-phenylcyclohexanone, is a common and effective strategy for synthesizing this compound. The stereochemical outcome of this reduction, yielding either the cis or trans isomer, can be influenced by the choice of reducing agent and reaction conditions. For instance, the Meerwein-Ponndorf-Verley (MPV) reduction of 4-phenylcyclohexanone using a bidentate aluminum alkoxide catalyst has been shown to be highly efficient, producing this compound in high yield. researchgate.net Specifically, using (2,7-dimethyl-1,8-biphenylenedioxy)bis(dialkoxyaluminum) as a catalyst with isopropanol (B130326) as the hydride source in dichloromethane (B109758) at room temperature resulted in an 82% isolated yield after just one hour. researchgate.net In contrast, the conventional approach with a stoichiometric amount of aluminum isopropoxide showed no reaction under similar conditions. researchgate.net

Furthermore, metal-organic frameworks (MOFs) have emerged as effective heterogeneous catalysts for the diastereoselective reduction of substituted cyclohexanones. csic.es

To achieve enantioselectivity in the reduction of 4-phenylcyclohexanone, chiral reducing agents are employed. These reagents create a chiral environment during the hydride transfer, favoring the formation of one enantiomer over the other. While the provided search results focus more on the stereoselective reduction to cis and trans isomers and the resolution of racemates, the principle of using chiral reducing agents is a well-established strategy in asymmetric synthesis. For example, chiral N,N'-dioxide-scandium(III) complexes have been successfully used as catalysts for the enantioselective 1,2-reduction of enones with potassium borohydride, achieving up to 95% enantiomeric excess (ee). acs.org Although not directly applied to 4-phenylcyclohexanone in the cited literature, this methodology demonstrates the potential of chiral Lewis acid complexes in catalyzing asymmetric reductions.

Enzymes offer a highly selective and environmentally benign alternative for the synthesis of chiral alcohols. Cytochrome P450 enzymes, a superfamily of monooxygenases, are known for their ability to hydroxylate a wide variety of substrates with high regio- and stereoselectivity. uq.edu.auuni-greifswald.de Specifically, CYP108D1 from Novosphingobium aromaticivorans DSM12444 has been identified as an aromatic hydrocarbon-binding P450 enzyme that can bind phenylcyclohexane (B48628). uq.edu.auresearchgate.net While its primary function appears to be hydroxylation, the catalytic cycle of P450s involves reduction steps and demonstrates the potential of enzymatic systems to interact with and modify molecules like 4-phenylcyclohexane. uq.edu.auresearchgate.net

Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes that have been used for the kinetic resolution of substituted cyclohexanones, including 4-phenylcyclohexanone. rsc.orgacs.org These enzymes catalyze the oxidation of ketones to lactones, and this transformation can occur with high enantioselectivity, allowing for the separation of enantiomers.

The following table summarizes the enzymatic reduction of 4-phenylcyclohexanone.

| Enzyme System | Substrate | Product(s) | Key Findings |

| Cytochrome P450 (CYP108D1) | Phenylcyclohexane | 4-Phenylcyclohexanone, cis- and trans-4-Phenylcyclohexanol | Binds aromatic hydrocarbons and appears to function as a hydroxylase. uq.edu.auresearchgate.net |

| Baeyer-Villiger Monooxygenase (BVMO) | 4-Phenylcyclohexanone | ε-Caprolactone derivative | Can be used for the kinetic resolution of 4-substituted cyclohexanones. rsc.org |

Asymmetric Dihydroxylation Approaches

Asymmetric dihydroxylation (AD) of an alkene precursor is a powerful method for establishing two adjacent stereocenters with high enantiomeric control. The Sharpless asymmetric dihydroxylation, which utilizes osmium tetroxide and a chiral quinine-derived ligand, is a prominent example of this strategy. wikipedia.org This reaction can be applied to 1-phenylcyclohexene to produce a chiral diol, which can then be further transformed into the desired this compound derivative. iupac.orgorgsyn.orgwikipedia.org

The Sharpless AD reaction is highly effective for a wide range of olefins and typically provides high enantioselectivities. wikipedia.org The choice between the dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) based ligands dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of either enantiomer of the diol product. wikipedia.orgorgsyn.org For example, the asymmetric dihydroxylation of 1-phenylcyclohexene using AD-mix-β, which contains a (DHQD)₂PHAL ligand, yields the (1R,2R)-1-phenylcyclohexane-1,2-diol with 99% ee. orgsyn.org Conversely, using AD-mix-α with a (DHQ)₂PHAL ligand produces the (1S,2S)-diol with 97% ee. orgsyn.org This diol can then be subjected to further reactions, such as hydrogenolysis, to yield the target alcohol. google.com

The table below details the outcomes of the Sharpless Asymmetric Dihydroxylation of 1-phenylcyclohexene.

| Chiral Ligand System | Substrate | Product | Enantiomeric Excess (ee) |

| AD-mix-β [(DHQD)₂PHAL] | 1-Phenylcyclohexene | (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol | >99.5% |

| AD-mix-α [(DHQ)₂PHAL] | 1-Phenylcyclohexene | (−)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol | 98.9% |

Lipase-Catalyzed Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are particularly effective enzymes for this purpose, often used in the hydrolysis or acylation of alcohols.

An efficient method for resolving racemic trans-2-phenylcyclohexanol involves lipase-catalyzed kinetic acetylation. scholaris.ca In this process, the racemic alcohol is treated with vinyl acetate (B1210297) in the presence of Lipase (B570770) PS30, leading to the selective acetylation of one enantiomer, while the other remains as the alcohol. This allows for the separation of the two enantiomers. scholaris.ca

A well-documented application of lipase-catalyzed kinetic resolution is the hydrolysis of racemic trans-2-phenylcyclohexyl chloroacetate. wikipedia.orgorgsyn.orgorgsyn.orgresearchgate.net The enzyme Pseudomonas fluorescens lipase selectively hydrolyzes the ester bond of the (–)-enantiomer to the corresponding alcohol, leaving the (+)-enantiomer as the unreacted ester. wikipedia.org The resulting alcohol and ester can then be separated. wikipedia.org This method provides access to both enantiomers of trans-2-phenylcyclohexanol in high optical purity. orgsyn.orgorgsyn.orgresearchgate.net The (+)-ester can be subsequently hydrolyzed to the (+)-alcohol. wikipedia.org

The following table presents the results of the lipase-catalyzed kinetic resolution of trans-2-phenylcyclohexyl chloroacetate.

| Enzyme | Substrate | Products | Key Outcome |

| Pseudomonas fluorescens Lipase | Racemic trans-2-phenylcyclohexyl chloroacetate | (−)-trans-2-Phenylcyclohexanol and (+)-trans-2-phenylcyclohexyl chloroacetate | Selective hydrolysis of the (–)-enantiomer. wikipedia.org |

| Lipase PS30 | Racemic trans-2-phenylcyclohexanol and vinyl acetate | (+)-trans-2-Phenylcyclohexanol and the acetate of (–)-trans-2-phenylcyclohexanol | Selective acetylation of the (–)-enantiomer. scholaris.ca |

Stereoselective Annulation Reactions of Substituted Cyclic Ketones

Annulation reactions, which involve the formation of a new ring onto an existing structure, are powerful tools in organic synthesis. When applied to substituted cyclic ketones such as 4-phenylcyclohexanone, these reactions can generate complex polycyclic or spirocyclic frameworks with a high degree of stereocontrol.

Research has demonstrated that substituted cyclic ketones, including 4-phenylcyclohexanone, can undergo desymmetrization annulation reactions to furnish products as single diastereomers. rsc.orgdiva-portal.org For instance, the reaction of 4-phenylcyclohexanone with specific reagents under Lewis acid catalysis can lead to the formation of bicyclo[3.3.1]alkenone derivatives. rsc.orgdiva-portal.org In these transformations, the pre-existing stereocenter influences the formation of new chiral centers, often with excellent diastereoselectivity. The structure and stereochemistry of the resulting complex molecules can be unequivocally established through techniques like single-crystal X-ray analysis. rsc.org

Another approach involves the Michael addition of a nucleophile to an enynone, followed by a stereoselective annulation to produce highly substituted cyclohexanol (B46403) derivatives. mdpi.com While the substrate scope can be specific, these methods provide valuable insights into controlling the stereochemical outcome of the final product. mdpi.com Tandem reactions, where multiple bond-forming events occur in a single pot, have also been developed for the convergent synthesis of substituted cycloalkanones, which are direct precursors to cyclohexanols. nih.gov

Classical and Modern Synthetic Routes

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups to an aromatic ring. cerritos.edumt.com In principle, this compound could be envisioned as the product of a Friedel-Crafts alkylation of benzene (B151609) with a cyclohexanol derivative. However, this direct approach is fraught with challenges. Friedel-Crafts alkylations are prone to issues such as overalkylation, where the product is more reactive than the starting material, and carbocation rearrangements, which can lead to a mixture of isomers. cerritos.edu

Attempted alkylation of benzene with 1-phenylcyclohexanol (B105894) using catalysts like AlCl₃/CH₃NO₂ or H₂SO₄ does not yield this compound but instead results in products like 1-(1-phenylcyclohexyl)-2-phenylcyclohexene. researchgate.netresearchgate.net More practical applications of the Friedel-Crafts reaction in this context involve the synthesis of precursors. For example, Friedel-Crafts acylation can be used to synthesize cyclic ketones that are later converted to the target alcohol. ccsenet.org Polyphosphoric acid (PPA) is a common catalyst for such intramolecular cyclizations (an intramolecular Friedel-Crafts acylation) to produce tetralone structures, which are related to the cyclohexanone (B45756) framework. ccsenet.org

A prominent and effective method for synthesizing this compound is the catalytic hydrogenation of 4-hydroxybiphenyl. This reaction reduces the phenyl ring bearing the hydroxyl group to a cyclohexane (B81311) ring, yielding the desired product. The choice of catalyst and reaction conditions is crucial for controlling the yield and, particularly, the stereochemistry (cis/trans isomerism) of the resulting alcohol.

Palladium-based catalysts are frequently employed for this transformation. A trans-selective arene hydrogenation of phenol (B47542) derivatives has been achieved using a commercially available heterogeneous palladium catalyst, providing a direct route to trans-configured cyclohexanols. nih.govacs.org This is strategically important as many hydrogenation methods preferentially yield the cis-isomer. nih.gov Conversely, the diastereoselectivity can be switched to favor the cis-isomer by employing rhodium-based catalysts. nih.govacs.org The hydrogenation of 4-hydroxybiphenyl over Raney nickel catalyst has also been reported, with reaction temperatures influencing the product distribution. lookchem.com At higher temperatures (e.g., 210°C), the main product is 4-cyclohexylcyclohexanol, while lower temperatures (150-170°C) favor the formation of 4-phenylcyclohexanols. lookchem.com

The mechanism is believed to involve the formation of intermediate cyclohexenol (B1201834) and cyclohexanone species through keto-enol tautomerism. nih.gov The formation of trans-isomers is often attributed to the desorption and readsorption of these intermediates, allowing for hydrogen addition to the opposite face of the ring. nih.gov

Table 1: Catalyst-Dependent Stereoselectivity in Hydrogenation of Phenol Derivatives

| Catalyst | Substrate Example | Solvent | Pressure (H₂) | Key Outcome | Reference |

|---|---|---|---|---|---|

| 5 wt % Pd/Al₂O₃ | p-tert-Butylphenol | iPrOH | 20 bar | High yield, trans-selective (91:9 d.r.) | nih.gov |

| [Rh(COD)Cl]₂ | p-tert-Butylphenol | iPrOH | 50 bar | High yield, cis-selective | nih.govacs.org |

| Raney Nickel | 4-Hydroxybiphenyl | - | 200 atm | Favors 4-phenylcyclohexanols at 150-170°C | lookchem.com |

d.r. = diastereomeric ratio (cis:trans or trans:cis as specified)

Grignard reactions provide a powerful method for forming carbon-carbon bonds. In the context of this compound synthesis, the key reaction involves the addition of a nucleophile to a cyclohexanone derivative. The reaction of phenylmagnesium bromide (PhMgBr), a Grignard reagent, with cyclohexanone is a classic route to 1-phenylcyclohexanol. wisc.edupearson.com

To synthesize the 4-substituted isomer, the strategy must be modified. One approach is to use a cyclohexanone derivative that is already substituted at the 4-position. For example, the reaction of a hydride-based reducing agent (acting as a nucleophile) with 4-phenylcyclohexanone will yield this compound.

Alternatively, a Grignard reaction can be used to introduce the phenyl group at the 4-position of a suitably functionalized cyclohexane precursor. The reaction of phenylmagnesium bromide with 2-chloro-4-methylcyclohexanone has been studied, demonstrating the complexity of reactions with substituted cyclohexanones. nih.gov A more targeted approach would involve reacting PhMgBr with a cyclohexanone derivative containing a leaving group or a protected functional group at the 4-position. The reaction of a Grignard reagent with a ketone proceeds via nucleophilic addition to the carbonyl carbon, forming a magnesium alkoxide intermediate which is then protonated during an acidic workup to yield the alcohol. pearson.com

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations, including annulation reactions to construct cyclic systems. snnu.edu.cn These methods often proceed through C-H activation or cross-coupling cascades. While many palladium-catalyzed annulations focus on five-membered rings or aromatic systems, the principles can be extended to the synthesis of six-membered carbocycles. organic-chemistry.orgrsc.org

For instance, palladium catalysts can be used for the aerobic oxidative dehydrogenation of cyclohexenes to form arenes, a process that can be seen as the reverse of the hydrogenation step used in other syntheses. nih.gov More relevant to synthesis, palladium-catalyzed reactions can construct the core ring structure itself. Tandem reactions involving palladium catalysis can create substituted cyclohexanone precursors from acyclic starting materials. nih.gov The versatility of palladium catalysis allows for the use of various coupling partners, and by carefully tuning the ligands and reaction conditions, chemists can control the regioselectivity and stereoselectivity of the annulation process. snnu.edu.cn

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to make chemical processes more environmentally benign, have been successfully applied to the synthesis of this compound. These approaches focus on using less hazardous materials, employing catalytic rather than stoichiometric reagents, and improving energy efficiency.

One significant green method is biocatalysis. The enzyme CYP101B1 from Novosphingobium aromaticivorans has been shown to selectively oxidize phenylcyclohexane to trans-4-phenylcyclohexanol with a high product formation rate. rsc.orgresearchgate.net This enzymatic hydroxylation occurs with excellent regio- and stereoselectivity, offering a clean alternative to traditional chemical oxidants. Similarly, engineered P450 monooxygenases can perform kinetic resolutions of cyclohexanone derivatives, and cyclohexanone monooxygenases (CHMOs) are used for enzymatic Baeyer-Villiger oxidations of substrates like 4-phenylcyclohexanone. rsc.org

In the realm of hydrogenation, green improvements have been made to classical methods. The hydrogenation of phenol has been achieved in an aqueous system using a Raney Ni catalyst under mild conditions (~340 K). rsc.org Using water as a solvent avoids the need for volatile organic solvents. Another innovative approach is transfer hydrogenation, where a simple alcohol like isopropanol acts as the hydrogen source, eliminating the need for high-pressure gaseous hydrogen. The transfer hydrogenation of phenol derivatives to the corresponding cyclohexanols has been effectively carried out using a recyclable Nickel on Carbon Nanotubes (Ni/CNT) catalyst. mdpi.com

Table 2: Green Synthetic Approaches to this compound and Precursors

| Method | Catalyst/Enzyme | Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Biocatalytic Oxidation | CYP101B1 | Phenylcyclohexane | High selectivity for trans-4-phenylcyclohexanol | rsc.orgresearchgate.net |

| Aqueous Hydrogenation | Raney Ni | Phenol | Use of water as a green solvent; mild conditions | rsc.org |

| Transfer Hydrogenation | 20% Ni/CNT | Phenol | Avoids use of external H₂ gas; recyclable catalyst | mdpi.com |

Catalytic Methods for Sustainable Production

Hydrogenation of 4-substituted biphenyls, such as 4-phenylphenol (B51918), can be directed to produce this compound using various catalysts under relatively mild conditions. acs.orgresearchgate.net The catalyst type significantly influences which of the aromatic rings is hydrogenated. For instance, hydrogenation with Palladium-on-carbon (Pd-C) or Platinum (Pt) catalysts tends to reduce the unsubstituted phenyl ring. acs.orgresearchgate.net In contrast, using Raney nickel (R-Ni) primarily leads to the reduction of the substituted aromatic ring. acs.orgresearchgate.net Specifically, the hydrogenation of 4-phenylphenol using Raney nickel has been shown to yield trans-4-phenylcyclohexanol preferentially over the cis isomer. acs.orgresearchgate.net

Another key pathway is the hydrogenation of 4-phenylcyclohexanone. Noble-metal-free systems, which are more sustainable and economical, have been developed for this transformation. A notable example involves a highly active cobalt catalyst for the selective hydrogenation of the C=O bond in 4-phenylcyclohexanone to produce this compound. uni-bayreuth.de This reaction proceeds under hydrogen pressure in the presence of a base like sodium tert-butoxide (NaOtBu) in tert-amyl alcohol. uni-bayreuth.de Ruthenium-based catalysts have also been employed in the dehydrogenative coupling of alcohols, where this compound can react with 1-arylethanol derivatives to yield β-disubstituted ketones. thieme-connect.de

The table below summarizes key research findings on catalytic methods for the production of this compound.

| Precursor | Catalyst | Solvent | Key Conditions | Product(s) | Yield/Selectivity | Reference |

| 4-Phenylphenol | Raney Nickel (R-Ni) | Ethanol | Mild conditions | trans-4-Phenylcyclohexanol | Predominantly trans isomer | acs.orgresearchgate.net |

| 4-Phenylphenol | Palladium-on-Carbon (Pd-C) | Not specified | Mild conditions | Product from hydrogenation of the phenyl ring | High selectivity for phenyl ring reduction | acs.orgresearchgate.net |

| 4-Phenylphenol | Platinum (Pt) | Not specified | Mild conditions | Product from hydrogenation of the phenyl ring | High selectivity for phenyl ring reduction | acs.orgresearchgate.net |

| 4-Phenylcyclohexanone | Cobalt complex with NaOtBu | tert-Amyl alcohol | 20 bar H₂, Room Temp, 24h | This compound | Not specified | uni-bayreuth.de |

| Biphenyl | Raney Nickel (R-Ni) | Not specified | High pressure (>90 kg/cm ²) | 2-Phenylcyclohexanone (B152291), 2-Cyclohexylcyclohexanone | Stepwise hydrogenation observed | researchgate.net |

This table provides an interactive summary of different catalytic systems for synthesizing this compound and related compounds.

Solvent-Free or Environmentally Benign Solvent Systems

Reducing or eliminating the use of hazardous organic solvents is a primary goal of green chemistry. For the synthesis of this compound derivatives, significant progress has been made in developing solvent-free methods and employing environmentally benign solvent alternatives.

Solvent-Free Synthesis: Mechanochemistry, particularly ball-milling, has emerged as a powerful technique for conducting organic reactions without the need for a solvent. This method involves the grinding of solid reactants, often with a catalytic amount of a solid reagent, to induce chemical transformations. nih.govchemistrydocs.com An example of this approach is the aldol (B89426) condensation of 4-phenylcyclohexanone. nih.govjetir.orgbeilstein-journals.org In a notable experiment, 4-phenylcyclohexanone was reacted with veratraldehyde in the presence of solid sodium hydroxide (B78521) (NaOH) in a vibrating ball mill. nih.govjetir.org The reaction proceeded to completion within minutes, affording the α,β-unsaturated ketone product in a yield of up to 98%. nih.govjetir.org This solvent-free approach is highly atom-economical and energy-efficient, generating minimal waste. researchgate.net

The table below details findings from solvent-free aldol condensation research.

| Ketone | Aldehyde | Reagent | Technique | Time | Yield | Reference |

| 4-Phenylcyclohexanone | Veratraldehyde | NaOH (powder) | Vibrating ball mill | 10 min | Up to 98% | nih.govjetir.org |

This interactive table highlights the efficiency of solvent-free mechanochemical synthesis for derivatives of 4-Phenylcyclohexanone.

Environmentally Benign Solvent Systems: When a solvent is necessary, the use of environmentally benign alternatives is preferred. Water is the most desirable green solvent, although its use can be limited by the poor solubility of nonpolar organic reactants. Other green solvents include supercritical fluids, ionic liquids, and bio-derived solvents like glycerol (B35011). researchgate.net

In syntheses related to this compound, solvents such as tert-amyl alcohol have been used in catalytic hydrogenations. uni-bayreuth.de While not perfectly "green," such alcohols can be less hazardous than chlorinated solvents or aprotic polar solvents like DMF or DMSO. researchgate.net Glycerol is another recognized eco-friendly solvent that has been successfully used to facilitate organic reactions, such as the synthesis of 2-cyanomethyl-4-phenylthiazoles, under microwave irradiation, achieving excellent yields and short reaction times. scirp.orgscirp.org The principles from these syntheses suggest that solvents like glycerol could be applied to reactions involving this compound and its derivatives, offering a more sustainable pathway.

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 4 Phenylcyclohexanol

Synthesis of 4-phenylcyclohexyl acetate (B1210297)

4-phenylcyclohexyl acetate is an ester synthesized from 4-Phenylcyclohexanol (B47007). The typical method is the esterification of this compound with acetic acid or its derivatives, such as acetic anhydride. vulcanchem.com This reaction is a standard acetylation of an alcohol. The process usually involves heating the alcohol with the acetylating agent, sometimes in the presence of an acid catalyst, to achieve high yields. vulcanchem.com Enzymatic methods using lipases have also been developed as a milder, alternative route. vulcanchem.com

Synthesis of 4-phenylcyclohexanone (B41837)

4-Phenylcyclohexanone can be synthesized through the oxidation of this compound. smolecule.com This transformation converts the secondary alcohol group into a ketone. Common oxidizing agents can be used for this purpose. The resulting 4-phenylcyclohexanone is itself a useful intermediate, notably serving as the precursor for the synthesis of this compound via reduction, establishing a reversible synthetic relationship between the two compounds. lookchem.comsigmaaldrich.com

Advanced Applications of 4 Phenylcyclohexanol in Chemical Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 4-phenylcyclohexanol (B47007). ¹H NMR provides information about the different types of protons and their connectivity, while ¹³C NMR distinguishes the different carbon environments in the molecule. nih.govcdnsciencepub.comresearchgate.net The chemical shifts and coupling constants in the NMR spectra are particularly useful for differentiating between the cis and trans isomers, as the axial and equatorial positions of the protons on the cyclohexane (B81311) ring result in distinct signals. cdnsciencepub.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. nist.gov The spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. nist.gov Other key absorptions include those for C-H bonds of the cyclohexane and phenyl rings, and C=C stretching vibrations of the aromatic ring. nist.gov The IR spectrum of the oxidation product, 4-phenylcyclohexanone (B41837), would show a strong absorption band for the C=O stretch of the ketone group, typically around 1715 cm⁻¹. nih.govchemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. nih.govnist.gov The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. nist.gov The fragmentation pattern can also offer clues about the structure. For this compound, common fragment ions observed include those resulting from the loss of water and the fragmentation of the cyclohexane ring. nih.gov

Computational Chemistry and Spectroscopic Analysis of 4 Phenylcyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. nih.gov The spectra would show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexane (B81311) ring, as well as a signal for the hydroxyl proton.

Infrared (IR) Spectroscopy

The IR spectrum of 4-phenylcyclohexanol (B47007) displays a characteristic broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group. nist.gov Other key peaks would include those for C-H stretching of the aromatic and aliphatic portions and C-O stretching.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a molecular ion peak corresponding to its molecular weight. nih.govnist.gov The fragmentation pattern would exhibit characteristic losses, such as the loss of water from the molecular ion. The top mass-to-charge ratio (m/z) peak is often observed at 104. nih.gov

Biological and Pharmacological Research Applications Involving 4 Phenylcyclohexanol

Investigation of Neuroprotective Effects

Research into the neuroprotective potential of 4-phenylcyclohexanol (B47007) and its derivatives is an emerging area of study. While direct studies on this compound are limited, investigations into structurally related compounds suggest potential applications in mitigating neuronal damage. Derivatives of phenylcyclohexanol have been explored for their capacity to reduce oxidative stress in neuronal cell lines, showing significant reductions in cell death and improvements in cell viability under stress conditions. Furthermore, compounds with similar structures, such as 4'-(4-Hydroxypiperidino)-4-phenylcyclohexanol, have been examined for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. ontosight.aiontosight.ai These studies often focus on the ability of such compounds to interact with various neurotransmitter systems and inhibit enzymes associated with neurodegeneration. ontosight.ai

Potential Anti-inflammatory Properties

The anti-inflammatory potential of compounds structurally related to this compound has been a subject of scientific inquiry. Research indicates that aryl-cyclohexanone derivatives can exhibit significant anti-inflammatory activity, which is linked to their immunomodulatory capacity in vitro. ontosight.ai Studies on similar chemical structures suggest they can modulate inflammatory pathways, potentially offering therapeutic benefits. For instance, research on 2-phenylcyclohexanone (B152291) derivatives has shown they can inhibit inflammatory responses with an efficacy that approaches standard anti-inflammatory drugs. The investigation of 4-phenylcyclohexanone's potential to mitigate oxidative stress and its effects on inflammatory-associated enzymes further supports the exploration of this class of compounds for anti-inflammatory applications. researchgate.net

Role as a Metabolite in Drug Metabolism Studies

This compound and its derivatives are significant in the study of drug metabolism, most notably in the context of the dissociative anesthetic Phencyclidine (PCP).

Phencyclidine (PCP) is metabolized in the liver primarily through oxidative hydroxylation, leading to the formation of several metabolites. wdh.ac.id Research has consistently identified hydroxylated derivatives as major products of PCP biotransformation. wdh.ac.idusdbiology.com Among these are monohydroxylated metabolites, including 4-phenyl-4-(1-piperidinyl)cyclohexanol (PPC) and 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (B162773) (PCHP). wdh.ac.id PPC is a direct derivative of the this compound structure. wikipedia.org

Studies in various species, including humans, dogs, rabbits, and rats, have confirmed the presence of these metabolites. nih.govresearchgate.net For instance, in vitro studies using rabbit liver preparations have shown that PCP is metabolized into PPC, PCHP, and a dihydroxy metabolite, 4-(4'-hydroxypiperidino)-4-phenylcyclohexanol. researchgate.netnih.govoup.com The identification and quantification of these metabolites are crucial for understanding the pharmacokinetics of PCP and for developing analytical methods to detect PCP use in biological samples like urine and hair. wikipedia.orgnih.gov

Table 1: Major Identified Metabolites of Phencyclidine (PCP)

| Metabolite Name | Abbreviation | Type | Species/Sample Type Where Identified |

| 4-Phenyl-4-(1-piperidinyl)cyclohexanol | PPC | Monohydroxylated | Human, Dog, Rabbit, Rat (in vitro/in vivo) wdh.ac.idnih.govresearchgate.net |

| 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | PCHP | Monohydroxylated | Human, Dog, Rabbit, Rat (in vitro/in vivo) wdh.ac.idnih.govresearchgate.net |

| 4-(4-Hydroxypiperidino)-4-phenylcyclohexanol | HPPC | Dihydroxylated | Human, Rabbit wdh.ac.idusdbiology.com |

| 5-(1-Phenylcyclohexylamino)-valeric acid | - | Ring Scission | Cat, Monkey, Rabbit, Rat (in vitro) nih.govtandfonline.com |

| N-(5-Hydroxypentyl)-1-phenylcyclohexylamine | - | Ring Scission | Cat, Monkey, Rabbit, Rat (in vitro) nih.govtandfonline.com |

Reference Compound in Biological System Interactions Research

The well-defined chemical structure of this compound makes it a valuable tool in analytical and biological research. It is utilized as a reference compound or standard to calibrate analytical instruments, such as those used for chromatography and spectroscopy. smolecule.com This ensures the accuracy and consistency of experimental measurements. smolecule.com For example, in enzymatic studies, enantiopure standards of cis-4-phenylcyclohexanol are used to establish the absolute configuration of alcohol products and to create calibration curves for quantifying reaction conversions and yields via High-Performance Liquid Chromatography (HPLC). frontiersin.org

Development of Derivatives with Enhanced Biological Activity

The this compound scaffold serves as a starting point for the synthesis of more complex molecules with specific biological activities. Its functional groups can be modified to create a diverse range of derivatives for pharmacological screening.

A notable application of the this compound structure is in the synthesis of novel indazole derivatives with potential antiviral properties. rjpbcs.com In these synthetic pathways, this compound is first oxidized to its corresponding ketone, 4-phenylcyclohexanone (B41837). fishersci.se This ketone then serves as a key precursor. rjpbcs.com

Research has shown that 4-phenylcyclohexanone can undergo a condensation reaction with various substituted aldehydes. The resulting products are then reacted with hydrazine-containing compounds, such as 4-hydrazinylbenzoic acid or 2-hydrazino-6-methylbenzothiazole, to yield a series of novel tetrahydroindazole (B12648868) derivatives. rjpbcs.comresearchgate.net These synthesized compounds have been evaluated for their antiviral activity against several viruses. rjpbcs.com

Table 2: Antiviral Activity of Selected Indazole Derivatives Synthesized from 4-Phenylcyclohexanone Precursor

| Derivative Compound | Target Virus | Reported Activity |

| 3-Fluoro-7-(fluoromethylene)-4,5,6,7-tetrahydro-2-(6-methylbenzo[d]thiazol-2-yl)-5-phenyl-2H-indazole (24) | Coxsackievirus B4 (CV-B4) | Moderate Activity rjpbcs.comresearchgate.net |

| 3-Fluoro-7-(fluoromethylene)-4,5,6,7-tetrahydro-2-(6-methylbenzo[d]thiazol-2-yl)-5-phenyl-2H-indazole (24) | Rotavirus Wa strain (RVA) | Moderate Activity rjpbcs.comresearchgate.net |

| 3-Fluoro-7-(fluoromethylene)-4,5,6,7-tetrahydro-2-(6-methylbenzo[d]thiazol-2-yl)-5-phenyl-2H-indazole (24) | Adenovirus type 7 (HAdV7) | Potentially Promising Activity rjpbcs.comresearchgate.net |

| 3-Chloro-7-(chloromethylene)-4,5,6,7-tetrahydro-2-(6-methylbenzo[d]thiazol-2-yl)-5-phenyl-2H-indazole (25) | Adenovirus type 7 (HAdV7) | Potentially Promising Activity researchgate.net |

| 3-Chloro-7-(chloromethylene)-4,5,6,7-tetrahydro-2-(6-methylbenzo[d]thiazol-2-yl)-5-phenyl-2H-indazole (25) | Rotavirus Wa strain (RVA) | Promising Activity researchgate.net |

| 7-(2,6-Dimethoxybenzylidene)-4,5,6,7-tetrahydro-3-(2,6-dimethoxyphenyl)-2-(6-methylbenzo[d]thiazol-2-yl)-5-phenyl-2H-indazole (26) | Adenovirus type 7 (HAdV7) | Potentially Promising Activity researchgate.net |

| 7-(2,6-Dimethoxybenzylidene)-4,5,6,7-tetrahydro-3-(2,6-dimethoxyphenyl)-2-(6-methylbenzo[d]thiazol-2-yl)-5-phenyl-2H-indazole (26) | Rotavirus Wa strain (RVA) | Promising Activity researchgate.net |

Future Directions and Emerging Research Areas

Exploration of Novel Biocatalytic Pathways

The drive towards greener and more selective chemical manufacturing has spurred research into enzymatic, or biocatalytic, methods for synthesizing and modifying 4-phenylcyclohexanol (B47007) and its precursors. These biological catalysts offer high stereo- and regioselectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical routes.

Key research findings include the use of Alcohol Dehydrogenases (ADHs) for the stereoselective reduction of 4-phenylcyclohexanone (B41837). Certain ADHs have demonstrated exceptional activity, yielding the cis-isomer of this compound with high conversion rates (up to 99%) and diastereomeric excess (de) values reaching 99%. google.com Specifically, ADH200 has been identified as a highly effective biocatalyst for producing cis-4-phenylcyclohexanol. google.com

Cytochrome P450 (CYP) enzymes represent another promising avenue. The CYP101B1 enzyme from Novosphingobium aromaticivorans can selectively hydroxylate phenylcyclohexane (B48628) to produce trans-4-phenylcyclohexanol. nih.govnih.gov This C-H bond activation is a highly sought-after transformation in organic synthesis. Studies on protein engineering of P450cam have also shown its ability to catalyze the hydroxylation of phenylcyclohexane at the 3- and 4-positions. frontiersin.org

Baeyer-Villiger Monooxygenases (BVMOs) are being explored for the oxidation of 4-phenylcyclohexanone. A BVMO from Xanthobacter sp. ZL5 can convert the ketone into the corresponding lactone with up to 99% enantiomeric excess (e.e.). lookchem.com More recently, a BVMO from Streptomyces leeuwenhoekii (Sle_62070) was also shown to be highly active and enantioselective with 4-phenylcyclohexanone, exclusively forming the (S)-lactone. scu.edu.cn

Other enzymatic routes under investigation include the use of Imine Reductases (IREDs) for the synthesis of 4-phenylcyclohexanone derivatives with high stereoselectivity and vanadium-dependent haloperoxidases (VHPOs) for the cleavage of related thioketals, demonstrating the broad potential of biocatalysis in this chemical space. sigmaaldrich.comnih.gov

Table 1: Examples of Biocatalytic Pathways Involving the 4-Phenylcyclohexane Scaffold

| Enzyme Class | Specific Enzyme (Source) | Substrate | Product | Key Finding |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | ADH200 | 4-Phenylcyclohexanone | cis-4-Phenylcyclohexanol | High conversion (99%) and selectivity (de >99%) google.com |

| Cytochrome P450 (CYP) | CYP101B1 (N. aromaticivorans) | Phenylcyclohexane | trans-4-Phenylcyclohexanol | Selective C-H bond hydroxylation nih.govnih.gov |

| Baeyer-Villiger Monooxygenase (BVMO) | Sle_62070 (S. leeuwenhoekii) | 4-Phenylcyclohexanone | (S)-4-Phenyl-oxepan-2-one | High activity and enantioselectivity scu.edu.cn |

| Imine Reductase (IRED) | PcIRED (Penicillium camemberti) | 4-Phenylcyclohexanone derivatives | Chiral amines | High cis/trans selectivity for derivatives nih.gov |

Integration with Flow Chemistry and Automated Synthesis

To bridge the gap between laboratory-scale discovery and industrial production, researchers are integrating biocatalytic processes with continuous-flow chemistry. Flow systems offer enhanced control over reaction parameters, improved safety, and the potential for higher throughput and easier scalability compared to traditional batch reactors.

A notable example is the development of a continuous-flow biocatalytic process for producing stereoisomers of commercially important fragrances, including derivatives of this compound. google.com By immobilizing enzymes like ADHs within a flow reactor, scientists can achieve sustained and efficient production of the desired alcohol isomer. google.com This approach not only enhances the productivity of the enzymatic reaction but also simplifies product isolation. The Open Reaction Database (ORD) is an example of an infrastructure designed to support data sharing for both conventional and emerging technologies, including flow chemistry and automated experiments. smolecule.com The application of such automated systems could accelerate the optimization of reaction conditions for this compound synthesis.

Advanced Materials Science Applications

The rigid phenyl group and the saturated cyclohexane (B81311) ring give the this compound scaffold unique properties that are being exploited in materials science. A primary application is in the field of liquid crystals (LCs) . trans-4-Phenylcyclohexanol is used as a precursor or raw material for liquid crystal compounds that are essential components in display technologies. ontosight.aiontosight.ai The precursor, 4-phenylcyclohexanone, is also a key component in synthesizing derivatives for liquid crystal displays (LCDs), where its structure contributes to the precise light manipulation required for high-performance optics. ontosight.aibiosynth.com

Furthermore, the 4-phenylcyclohexane core is being incorporated into novel polymers . Researchers have synthesized poly(2,6-dibenzylidene)-4-phenylcyclohexanone, a conjugated polymer created through the condensation of 4-phenylcyclohexanone and terephthalaldehyde. enamine.netchemrxiv.org This material exhibits good thermal stability and solubility, and its electrical conductivity falls within the semiconducting region, particularly after doping with iodine. enamine.net The bulky phenyl substituent influences the polymer's morphology, rendering it largely amorphous. enamine.net Additionally, 4-phenylcyclohexanone has been used to prepare new cardo diamine monomers, which are building blocks for high-performance polyamides and polyimides.

Table 2: Applications of the 4-Phenylcyclohexane Scaffold in Materials Science

| Material Type | Precursor Compound | Application | Key Property |

|---|---|---|---|

| Liquid Crystals | trans-4-Phenylcyclohexanol, 4-Phenylcyclohexanone | Liquid Crystal Displays (LCDs) | Anisotropic phases for light manipulation ontosight.aiontosight.ai |

| Conjugated Polymers | 4-Phenylcyclohexanone | Organic Electronics | Semiconductivity, thermal stability enamine.net |

| Polyamides/Polyimides | 4-Phenylcyclohexanone | High-Performance Plastics | Used in cardo diamine monomers |

Detailed Structure-Activity Relationship Studies for Biological Targets

The this compound scaffold is a privileged structure in medicinal chemistry, and ongoing research aims to map the detailed structure-activity relationships (SAR) of its derivatives to optimize their interaction with biological targets. By systematically modifying the core structure, chemists can enhance potency, selectivity, and pharmacokinetic properties.

For instance, derivatives of this compound have been investigated for their potential as analgesics and anti-inflammatory agents. Studies on related aryl-cyclohexanone structures suggest that the scaffold may contribute to anti-inflammatory and antioxidant effects. The introduction of specific functional groups is key to directing biological activity. For example, 4-(aminomethyl)-4-(3-chlorophenyl)cyclohexanol (B1334573) has been studied for its therapeutic potential, where the halogenated phenyl ring can enhance binding affinity to target proteins.

Research into antagonists for the N-methyl-D-aspartate (NMDA) receptor has utilized the 1-phenylcyclohexylamine (B1663984) scaffold, a close structural relative. frontiersin.org These studies reveal how substituents on the phenyl ring and modifications to the amine group drastically alter binding affinity. frontiersin.org Similarly, derivatives like 4-cyano-4-phenylcyclohexanone (B1347029) are used to synthesize CCR2 antagonists for treating conditions like rheumatoid arthritis, with the cyano and phenyl groups playing crucial roles in molecular interactions. scu.edu.cn

Application in Chemical Biology and Proteomics

A significant emerging area is the use of the this compound scaffold to create chemical probes for exploring complex biological systems. Chemical biology and proteomics aim to understand the function of proteins on a global scale, often by using small molecules to perturb and identify them in their native environment.

While this compound itself is listed as a biochemical for research, its future lies in its potential as a foundation for designing sophisticated molecular tools. The established biological activities of its derivatives make the scaffold an attractive starting point for developing activity-based probes (ABPs) or photoaffinity labels (PALs) . These probes are designed by incorporating a reactive group (like a diazirine or benzophenone) and a reporter tag (like biotin (B1667282) or a fluorescent dye) onto the parent molecule. lookchem.com

Upon introduction to a biological system, the probe binds to its target protein. Photoactivation then triggers the reactive group to form a covalent bond, permanently linking the probe to its target. lookchem.com The reporter tag allows for the subsequent isolation and identification of the protein using techniques like mass spectrometry-based proteomics. This strategy is a powerful method for de-convoluting the mechanism of action of bioactive compounds and identifying previously unknown "off-targets." lookchem.com Given the diverse biological effects reported for this compound derivatives, developing such probes from this scaffold is a logical next step to precisely identify their protein interaction partners and elucidate their functional roles in cellular pathways.

Q & A

Q. What are the common synthetic routes for 4-Phenylcyclohexanol, and how do reaction conditions influence yield?

this compound is typically synthesized via the reduction of 4-phenylcyclohexanone. A notable method involves lithium tri-sec-butylborodeuteride (LDB), though solvent choice significantly impacts diastereoselectivity. For example, using THF as the solvent results in lower selectivity compared to diethyl ether, likely due to differences in reagent solubility or coordination . Another approach employs the Eliel method, where trans-4-hydroxycyclohexyl tosylate reacts with sodium thiophenolate to yield cis-4-(phenylthio)cyclohexanol (26% yield), with IR characterization confirming hydroxyl (3600 cm⁻¹) and phenylthio groups (1580 cm⁻¹) .

Q. How is this compound characterized structurally and spectroscopically?

Key characterization methods include:

Q. Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O | |

| Molecular Weight (g/mol) | 176.25 | |

| PubChem CID | 99870 | |

| Key IR Bands | 3600, 1580 cm⁻¹ |

Advanced Research Questions

Q. How does solvent polarity influence diastereoselectivity in this compound synthesis?

Diastereoselectivity during ketone reduction is highly solvent-dependent. For example, LDB in THF yields lower selectivity than in diethyl ether, possibly due to altered transition-state stabilization or reagent aggregation . Researchers should optimize solvent polarity and temperature to favor axial or equatorial alcohol formation, critical for applications in chiral synthesis or drug metabolite studies.

Q. What are the metabolic pathways of this compound in biological systems?

In humans, this compound is metabolized to 4-(4-hydroxypiperidino)-4-phenylcyclohexanol (HPPC), a glucuronide conjugate detected in urine. This pathway involves hydroxylation at the piperidine ring, facilitated by cytochrome P450 enzymes . Synthesis of related metabolites often starts with 4-hydroxypiperidine, highlighting its role in generating pharmacologically inactive derivatives .

Q. How to resolve discrepancies in reported diastereoselectivity for this compound synthesis?

Conflicting diastereoselectivity data (e.g., THF vs. ether in LDB reductions) may arise from solvent impurities, moisture, or reagent aging. Reproducibility requires:

Q. Table 2: Synthesis Method Comparison

| Method | Solvent | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Lithium tri-sec-butylborodeuteride | THF | 60 | Low | |

| Lithium tri-sec-butylborodeuteride | Diethyl ether | 75 | High | |

| Eliel Tosylate Reaction | Not specified | 26 | Moderate (cis) |

Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC or NOESY NMR to distinguish cis/trans isomers .

- Metabolite Identification : Employ LC-MS/MS with collision-induced dissociation (CID) to characterize HPPC and its glucuronides .

- Solvent Optimization : Screen solvents (e.g., toluene, DCM) for improved selectivity in reduction reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.